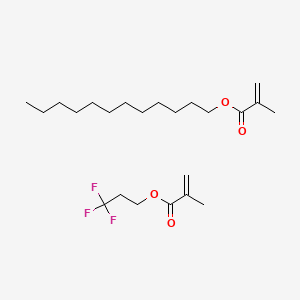
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 2-methylprop-2-enoate: and 3,3,3-trifluoropropyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are characterized by their unique chemical structures, which include a long dodecyl chain and a trifluoropropyl group, respectively. They are used in various industrial applications due to their distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Dodecyl 2-methylprop-2-enoate
- This compound can be synthesized through the esterification of dodecanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Reaction: [ \text{Dodecanol} + \text{Methacrylic Acid} \rightarrow \text{Dodecyl 2-methylprop-2-enoate} + \text{Water} ]
-
3,3,3-trifluoropropyl 2-methylprop-2-enoate
- This compound can be synthesized by reacting 3,3,3-trifluoropropanol with methacrylic acid in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction: [ \text{3,3,3-Trifluoropropanol} + \text{Methacrylic Acid} \rightarrow \text{3,3,3-Trifluoropropyl 2-methylprop-2-enoate} + \text{Water} ]
Industrial Production Methods
- Industrial production of these compounds often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- Reduction of these esters can lead to the formation of alcohols.
Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reagents: Sodium hydroxide (NaOH), Ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. Their unique structures impart specific properties to the resulting polymers, such as hydrophobicity and chemical resistance.
Biology
- In biological research, these compounds are used as intermediates in the synthesis of bioactive molecules. Their ester groups can be modified to introduce various functional groups, making them versatile building blocks.
Medicine
- These compounds are explored for their potential use in drug delivery systems. Their ability to form stable esters makes them suitable for encapsulating active pharmaceutical ingredients.
Industry
- In the industrial sector, these compounds are used as additives in lubricants, coatings, and adhesives. Their chemical stability and resistance to degradation make them valuable in enhancing the performance of industrial products.
Mecanismo De Acción
- The mechanism of action of these compounds largely depends on their chemical structure. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding alcohol and acid.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Similar Compounds
Lauryl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a shorter alkyl chain.
Hexadecyl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a longer alkyl chain.
2,2,2-Trifluoroethyl methacrylate: Similar to 3,3,3-trifluoropropyl 2-methylprop-2-enoate but with a shorter fluorinated chain.
Uniqueness
- The presence of the trifluoropropyl group in 3,3,3-trifluoropropyl 2-methylprop-2-enoate imparts unique properties such as increased hydrophobicity and chemical resistance compared to non-fluorinated analogs.
- The long dodecyl chain in dodecyl 2-methylprop-2-enoate provides enhanced flexibility and lower glass transition temperature in polymers compared to shorter alkyl chain analogs.
These compounds, with their unique chemical structures and properties, find diverse applications across various fields, making them valuable in both research and industry.
Propiedades
Número CAS |
65605-58-5 |
|---|---|
Fórmula molecular |
C23H39F3O4 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3 |
Clave InChI |
AIBYSHCOOFEZPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F |
Números CAS relacionados |
65605-58-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
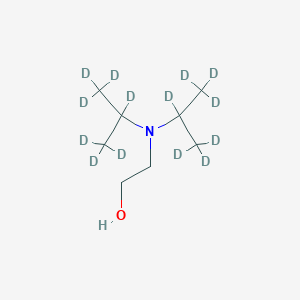
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
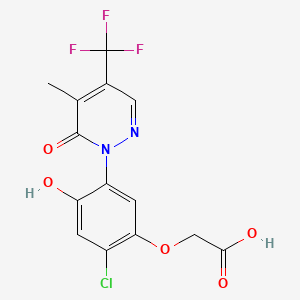
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
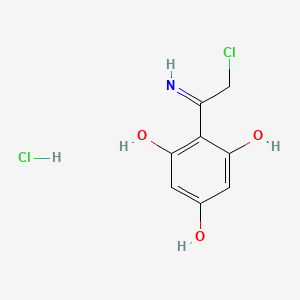
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
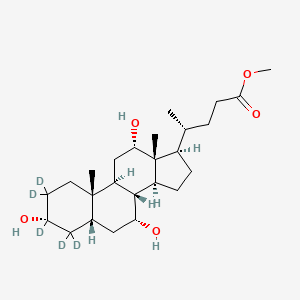
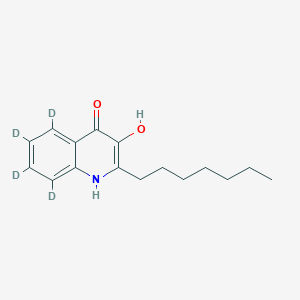

![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
